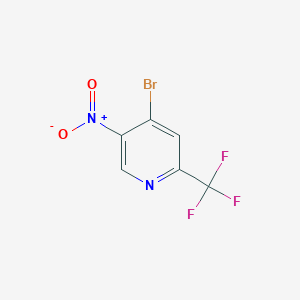
4-Bromo-5-nitro-2-(trifluoromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-5-nitro-2-(trifluoromethyl)pyridine is an organic compound belonging to the pyridine family. This compound is characterized by the presence of bromine, nitro, and trifluoromethyl groups attached to a pyridine ring. It is widely used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-nitro-2-(trifluoromethyl)pyridine typically involves the bromination and nitration of 2-(trifluoromethyl)pyridine. The process can be summarized as follows:
Bromination: 2-(trifluoromethyl)pyridine is treated with bromine in the presence of a catalyst such as iron or aluminum bromide to introduce the bromine atom at the 4-position.
Nitration: The brominated product is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-nitro-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common due to the presence of the electron-withdrawing trifluoromethyl group.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Products vary depending on the nucleophile used, such as 4-amino-5-nitro-2-(trifluoromethyl)pyridine.
Reduction: 4-Bromo-5-amino-2-(trifluoromethyl)pyridine.
Oxidation: Oxidized derivatives, though less common.
Scientific Research Applications
4-Bromo-5-nitro-2-(trifluoromethyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Employed in the development of bioactive compounds and as a probe in biochemical studies.
Medicine: Serves as an intermediate in the synthesis of pharmaceuticals, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of agrochemicals, including herbicides and insecticides, due to its ability to modify biological activity.
Mechanism of Action
The mechanism of action of 4-Bromo-5-nitro-2-(trifluoromethyl)pyridine is primarily related to its ability to interact with biological molecules through its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to target proteins.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-(trifluoromethyl)pyridine
- 5-Bromo-2-(trifluoromethyl)pyridine
- 2-Chloro-5-(trifluoromethyl)pyridine
Uniqueness
4-Bromo-5-nitro-2-(trifluoromethyl)pyridine is unique due to the presence of both nitro and trifluoromethyl groups, which impart distinct electronic and steric properties. These features make it a valuable intermediate in the synthesis of compounds with specific biological activities, distinguishing it from other trifluoromethylpyridine derivatives.
Properties
Molecular Formula |
C6H2BrF3N2O2 |
|---|---|
Molecular Weight |
270.99 g/mol |
IUPAC Name |
4-bromo-5-nitro-2-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C6H2BrF3N2O2/c7-3-1-5(6(8,9)10)11-2-4(3)12(13)14/h1-2H |
InChI Key |
QGDITTBTFDSPAF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN=C1C(F)(F)F)[N+](=O)[O-])Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



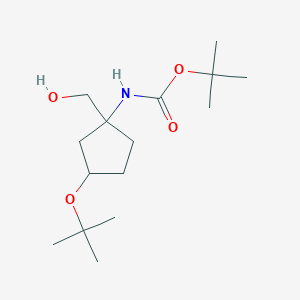

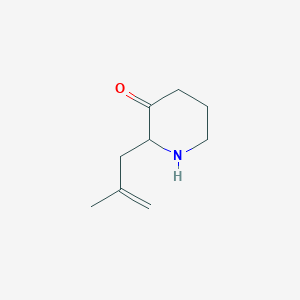
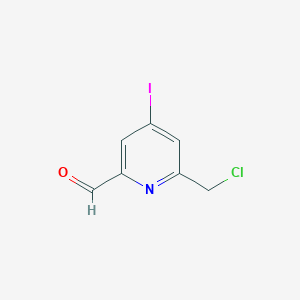
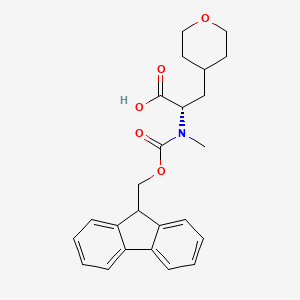
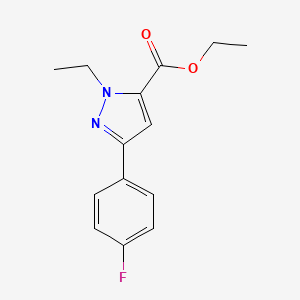
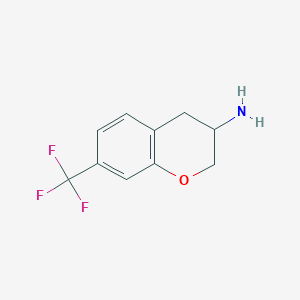
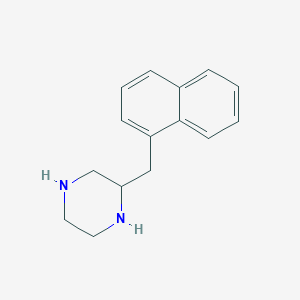
![1H-Pyrazolo[3,4-C]pyridin-7-ylmethylamine](/img/structure/B14861430.png)
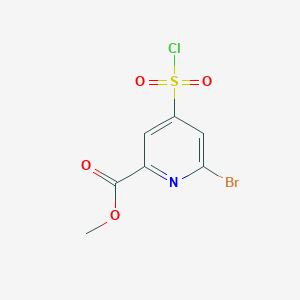
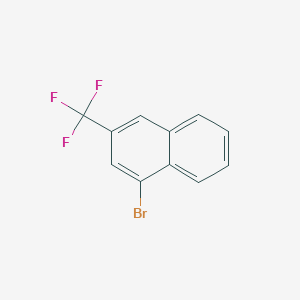

![9-(3,4-Dimethylphenyl)-3-((3-fluorobenzyl)thio)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine](/img/structure/B14861453.png)
